Cyclobutyl 2-(3-methylphenyl)ethyl ketone

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Cyclobutyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclobutyl-3-(3-methylphenyl)propan-1-one; CAS 898768-33-7; C₁₄H₁₈O; MW 202.29 g/mol) is a cycloalkyl–aryl ketone building block comprising a strained four-membered cyclobutyl ring, a two-carbon ethyl linker, and a meta-tolyl terminus. Within the cycloalkyl 2-(3-methylphenyl)ethyl ketone homologous series—spanning cyclobutyl (C₁₄H₁₈O), cyclopentyl (C₁₅H₂₀O, CAS 898768-36-0), and cyclohexyl (C₁₆H₂₂O, CAS 898768-39-3) variants—this compound occupies a distinct physicochemical niche conferred by its compact ring geometry, intermediate lipophilicity, and the specific steric and electronic signature of the meta-methyl substitution pattern on the aryl ring.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 898768-33-7
Cat. No. B3023755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(3-methylphenyl)ethyl ketone
CAS898768-33-7
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=O)C2CCC2
InChIInChI=1S/C14H18O/c1-11-4-2-5-12(10-11)8-9-14(15)13-6-3-7-13/h2,4-5,10,13H,3,6-9H2,1H3
InChIKeyCSHYITWYVYBTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2-(3-Methylphenyl)ethyl Ketone (CAS 898768-33-7): Molecular Identity and Comparator Landscape for Informed Procurement


Cyclobutyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclobutyl-3-(3-methylphenyl)propan-1-one; CAS 898768-33-7; C₁₄H₁₈O; MW 202.29 g/mol) is a cycloalkyl–aryl ketone building block comprising a strained four-membered cyclobutyl ring, a two-carbon ethyl linker, and a meta-tolyl terminus . Within the cycloalkyl 2-(3-methylphenyl)ethyl ketone homologous series—spanning cyclobutyl (C₁₄H₁₈O), cyclopentyl (C₁₅H₂₀O, CAS 898768-36-0), and cyclohexyl (C₁₆H₂₂O, CAS 898768-39-3) variants—this compound occupies a distinct physicochemical niche conferred by its compact ring geometry, intermediate lipophilicity, and the specific steric and electronic signature of the meta-methyl substitution pattern on the aryl ring . It is supplied commercially at ≥97–98% purity for research and development use .

Why Cycloalkyl Ring-Size Variation Precludes Generic Substitution of Cyclobutyl 2-(3-Methylphenyl)ethyl Ketone


Within the cycloalkyl 2-(3-methylphenyl)ethyl ketone series, variation of the cycloalkyl ring size—from cyclobutyl through cyclopentyl to cyclohexyl—produces quantifiable and functionally consequential differences in molecular weight, lipophilicity (LogP), boiling point (volatility), and ring-strain energetics [1]. The cyclobutyl congener (MW 202.29) is ~14 Da lighter than its cyclopentyl homolog (MW 216.32) and ~28 Da lighter than the cyclohexyl analog (MW 230.34), an increment that exceeds typical thresholds for ligand efficiency optimization in fragment-based drug discovery . Lipophilicity spans a ΔLogP of ≥0.39 units across the series, sufficient to alter membrane permeability, metabolic clearance, and off-target promiscuity profiles . The cyclobutyl ring possesses ~26.3 kcal/mol total strain energy versus ~6.5 kcal/mol for cyclopentane, endowing the compound with distinct reactivity in ring-opening, C–H functionalization, and photochemical transformations that are simply not accessible with larger-ring or open-chain analogs [1]. Furthermore, the meta-methyl positional isomer on the aryl ring cannot be interchanged with para-methyl or unsubstituted phenyl variants without altering both steric topology and electronic distribution at the ketone α-position . These differences are not cosmetic; they directly determine which synthetic intermediates can be accessed, which biological targets can be engaged, and which physicochemical property windows can be satisfied in a given discovery program.

Quantitative Differentiation Evidence for Cyclobutyl 2-(3-Methylphenyl)ethyl Ketone (CAS 898768-33-7) Against Closest Analogs


Molecular Weight Advantage: 14–28 Da Lighter than Cyclopentyl and Cyclohexyl Homologs for Fragment-Based Lead Generation

Cyclobutyl 2-(3-methylphenyl)ethyl ketone (MW 202.29 g/mol) is 14.03 Da lighter than cyclopentyl 2-(3-methylphenyl)ethyl ketone (MW 216.32 g/mol) and 28.05 Da lighter than cyclohexyl 2-(3-methylphenyl)ethyl ketone (MW 230.34 g/mol) . These mass differences correspond to 6.9% and 13.9% reductions relative to the target compound, exceeding the Rule-of-Three guideline recommending fragment molecular weights below 300 Da. Each 14 Da increment in the cycloalkyl series adds one methylene unit, which systematically dilutes atom-level binding efficiency when the compound is employed as a fragment hit or pharmacophoric probe .

Fragment-based drug discovery Ligand efficiency Molecular weight optimization

LogP Modulation: 0.39-Unit Lower Lipophilicity than Cyclopentyl Homolog Reduces Predicted Phospholipidosis and Off-Target Risk

The computed LogP of cyclobutyl 2-(3-methylphenyl)ethyl ketone is 3.30, compared with 3.69 for its cyclopentyl analog and 4.3 for the cyclohexyl analog . The ΔLogP of −0.39 versus the cyclopentyl congener and ~−1.0 versus the cyclohexyl congener places the cyclobutyl compound within a more favorable lipophilicity window. According to established medicinal chemistry guidelines, reducing LogP below 3.5 is associated with decreased phospholipidosis potential, lower hERG channel blockade risk, and reduced metabolic clearance via CYP450 oxidation . Relative to the unsubstituted phenyl variant (cyclobutyl 2-phenethyl ketone, LogP 2.99), the meta-methyl group on the target compound provides a +0.31 LogP increment without crossing the threshold at which solubility and metabolic stability begin to deteriorate .

Lipophilicity optimization ADMET profiling Phospholipidosis risk

Boiling Point and Volatility Differentiation: 17.8 °C Lower Boiling Point than Cyclopentyl Analog Enables Milder Distillation and Reduced Thermal Degradation

Cyclobutyl 2-(3-methylphenyl)ethyl ketone exhibits a predicted boiling point of 309.7 °C at 760 mmHg, compared with 327.5 °C for cyclopentyl 2-(3-methylphenyl)ethyl ketone and 344.8 °C for cyclohexyl 2-(3-methylphenyl)ethyl ketone . The 17.8 °C reduction relative to the cyclopentyl analog and the ~35.1 °C reduction relative to the cyclohexyl analog are substantial enough to permit distillation-based purification at lower temperatures, reducing the risk of thermal degradation of both the ketone itself and any acid- or heat-sensitive functional groups that may be installed in downstream synthetic steps. Flash point data reinforce this trend: 129.8 °C (cyclobutyl) versus 138.2 °C (cyclopentyl), a Δ of −8.4 °C .

Purification methodology Thermal stability Process chemistry

Cyclobutyl Ring Strain (26.3 kcal/mol) Endows Unique Reactivity Not Accessible with Cyclopentyl or Cyclohexyl Congeners

The cyclobutyl ring in the target compound carries approximately 26.3 kcal/mol total strain energy (6.6 kcal/mol per CH₂), compared with 6.5 kcal/mol for cyclopentane and ~0 kcal/mol for cyclohexane [1]. This ~4-fold differential in strain energy translates into experimentally exploitable reactivity: cyclobutyl ketones undergo regioselective ring-opening with lithium in liquid ammonia, photochemical [2+2] cycloadditions and rearrangements, and stereospecific γ-C–H functionalization to generate cis-1,3-difunctionalized cyclobutanes—transformations that are either impossible or drastically less efficient with cyclopentyl or cyclohexyl ketones [2][3]. In enantioselective Pd(II)-catalyzed C(sp³)–H arylation, cyclobutyl ketones deliver superior enantioselectivities compared with cyclopentyl ketones, which exhibit lower selectivity under identical conditions [3].

Ring-strain-driven reactivity C–H functionalization Ring-opening transformations

Polar Surface Area Parity (17.07 Ų) with Divergent Lipophilicity Enables Isosteric Replacement Strategies Across the Cycloalkyl Series

Cyclobutyl 2-(3-methylphenyl)ethyl ketone and its cyclopentyl analog share an identical computed polar surface area (PSA) of 17.07 Ų, both derived solely from the ketone carbonyl oxygen, yet their LogP values differ by 0.39 units (3.30 vs. 3.69) . This decoupling of PSA and LogP across the cycloalkyl series allows medicinal chemists to perform isosteric ring-size replacements that tune lipophilicity and metabolic stability while holding hydrogen-bonding capacity constant—a scenario that is rare in heterocyclic analog series where ring-size changes typically alter both PSA and LogP simultaneously. The meta-methyl substituent further distinguishes the target compound from cyclobutyl 2-phenethyl ketone, which has an identical PSA of 17.07 Ų but a lower LogP of 2.99, providing a second independent vector for lipophilicity adjustment without PSA perturbation .

Isosteric replacement Physicochemical property tuning Scaffold hopping

Procurement-Relevant Application Scenarios for Cyclobutyl 2-(3-Methylphenyl)ethyl Ketone (CAS 898768-33-7) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Sub-250 Da Cyclobutyl-Containing Ketone Building Blocks

With a molecular weight of 202.29 g/mol—14 Da below the cyclopentyl homolog and 28 Da below the cyclohexyl homolog—this compound aligns with Rule-of-Three guidelines for fragment library construction (MW < 300 Da) . Its compact mass profile enables higher ligand efficiency scoring in fragment screens. The invariant PSA of 17.07 Ų across the cycloalkyl series, coupled with a LogP of 3.30 that is 0.39 units below the cyclopentyl congener, provides a favorable developability starting point for fragment hit elaboration . Procurement of this specific cyclobutyl congener, rather than any larger-ring analog, is mandated when the discovery program requires tracking of heavy-atom count efficiency indices.

Late-Stage C–H Functionalization and Cyclobutane Ring Diversification for sp³-Rich Scaffold Synthesis

The cyclobutyl ring strain of ~26.3 kcal/mol is a prerequisite for the γ-C–H functionalization and ring-opening transformations that have been demonstrated for cyclobutyl ketones [1][2]. The synthetic methodology enabling stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes operates specifically on cyclobutyl ketone substrates; the cyclopentyl (6.5 kcal/mol strain) and cyclohexyl (~0 kcal/mol strain) analogs are not competent substrates for these transformations. Programs aiming to generate sp³-rich, conformationally constrained cyclobutane-containing libraries for medicinal chemistry must procure the cyclobutyl ketone starting material.

ADMET Property Optimization via Cycloalkyl Ring-Size Isosteric Replacement

The decoupling of PSA (constant at 17.07 Ų) from LogP (spanning 2.99 to 4.30) across the cycloalkyl 2-(3-methylphenyl)ethyl ketone series enables systematic lipophilicity tuning while preserving hydrogen-bonding pharmacophore features . The cyclobutyl congener, with LogP 3.30, occupies the optimal midpoint: sufficiently lipophilic to maintain membrane permeability for intracellular target engagement, yet below the LogP ~3.5 threshold associated with elevated phospholipidosis risk and CYP450-mediated metabolic clearance. This compound should be preferentially selected when a series-wide isosteric matrix approach is employed to balance potency against ADMET liabilities.

Preparative-Scale Synthesis Requiring Distillation-Compatible Intermediates

The boiling point of 309.7 °C at 760 mmHg—17.8 °C lower than the cyclopentyl analog and ~35.1 °C lower than the cyclohexyl analog—coupled with a flash point of 129.8 °C, renders the cyclobutyl ketone the most readily purifiable member of the homologous series by vacuum distillation . This is a concrete procurement consideration for process chemistry groups requiring multi-gram quantities of high-purity ketone intermediate, where the higher boiling points of the cyclopentyl and cyclohexyl analogs may necessitate column chromatography or recrystallization, increasing purification cost and cycle time.

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